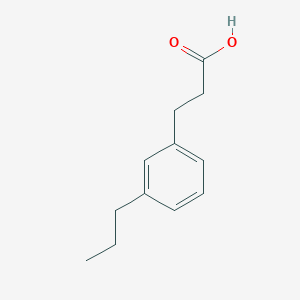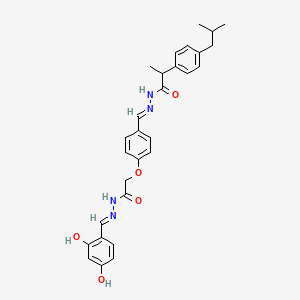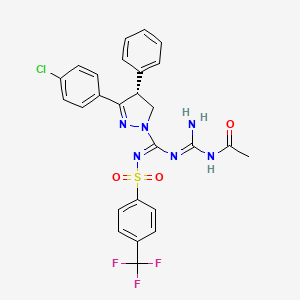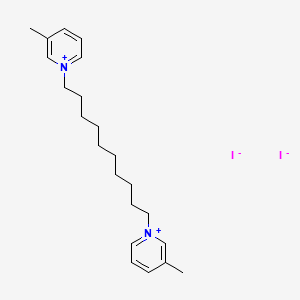
bPiDI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-decane-1,10-diyl-bis-3-picolinium diiodide involves the reaction of decane-1,10-diyl bis(3-picolinium) with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N-decane-1,10-diyl-bis-3-picolinium diiodide are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The process involves precise control of reaction conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-decane-1,10-diyl-bis-3-picolinium diiodide primarily undergoes substitution reactions due to the presence of its picolinium groups. It can also participate in complexation reactions with various ligands .
Common Reagents and Conditions
Common reagents used in the reactions involving N,N-decane-1,10-diyl-bis-3-picolinium diiodide include iodine, solvents like dimethyl sulfoxide (DMSO), and other organic solvents. The reactions are typically carried out under ambient or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of N,N-decane-1,10-diyl-bis-3-picolinium diiodide depend on the specific reagents and conditions used. For instance, its reaction with iodine results in the formation of the diiodide salt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
N,N-decane-1,10-diyl-bis-3-picolinium diiodide exerts its effects by selectively binding to and antagonizing α6β2 nicotinic acetylcholine receptors. This interaction inhibits nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s mechanism involves allosteric inhibition, where it binds to a site distinct from the active site on the receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB): Another α6β2 nicotinic receptor antagonist with similar properties but higher toxicity.
Uniqueness
N,N-decane-1,10-diyl-bis-3-picolinium diiodide stands out due to its selective antagonism of α6β2 nicotinic receptors and its potential as a therapeutic agent for nicotine addiction. Its lower toxicity compared to similar compounds like N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide makes it a more viable candidate for further development .
Eigenschaften
Molekularformel |
C22H34I2N2 |
|---|---|
Molekulargewicht |
580.3 g/mol |
IUPAC-Name |
3-methyl-1-[10-(3-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GMIGEVLABVAPDI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


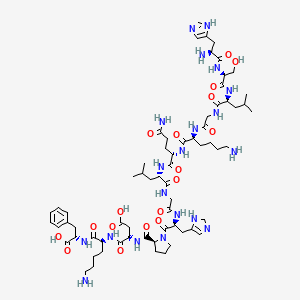
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)


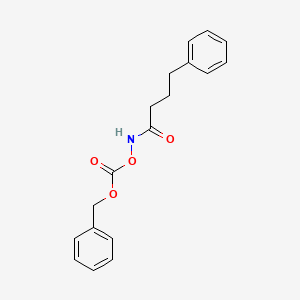
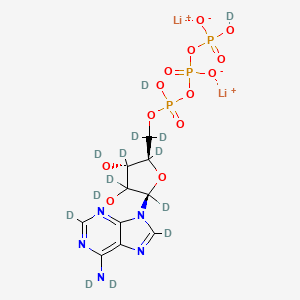
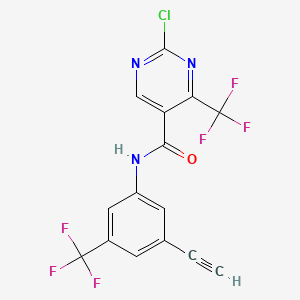
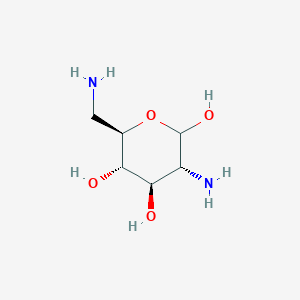
![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
